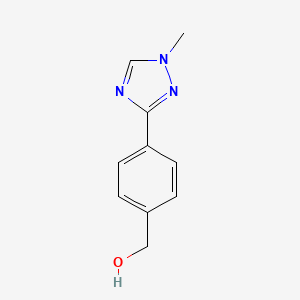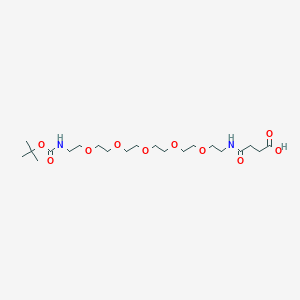![molecular formula C11H21FN2 B13712091 cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine](/img/structure/B13712091.png)
cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine is a chemical compound that features a cyclohexane ring substituted with a fluoropyrrolidine moiety
Méthodes De Préparation
The synthesis of cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and (S)-3-fluoropyrrolidine.
Reaction Conditions: The cyclohexanone undergoes a reductive amination reaction with (S)-3-fluoropyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating neurological disorders and other medical conditions.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrrolidine moiety is known to enhance binding affinity and selectivity towards certain biological targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine can be compared with similar compounds such as:
cis-3-fluoro-4-(pyrrolidin-1-yl)piperidine: This compound has a similar structure but features a piperidine ring instead of a cyclohexane ring.
trans-4-methylcyclohexylamine: This compound differs in the position and configuration of the substituents on the cyclohexane ring.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the fluoropyrrolidine moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H21FN2 |
|---|---|
Poids moléculaire |
200.30 g/mol |
Nom IUPAC |
4-[(3-fluoropyrrolidin-1-yl)methyl]cyclohexan-1-amine |
InChI |
InChI=1S/C11H21FN2/c12-10-5-6-14(8-10)7-9-1-3-11(13)4-2-9/h9-11H,1-8,13H2 |
Clé InChI |
VJMKWDHPKYJOSZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CN2CCC(C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B13712017.png)
![4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid](/img/structure/B13712028.png)
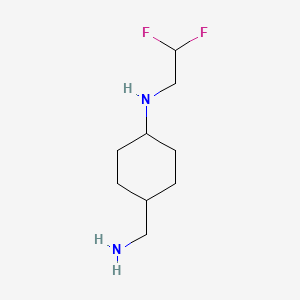
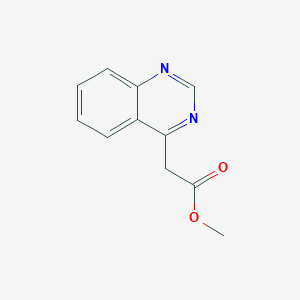
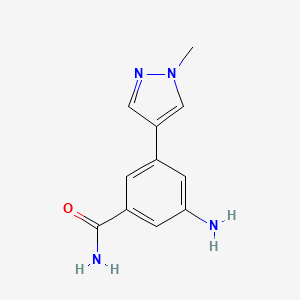
![4,6-Diiodobenzo[d][1,3]dioxole](/img/structure/B13712045.png)

![2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol](/img/structure/B13712055.png)
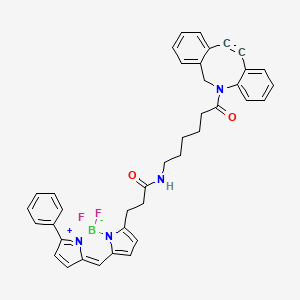
![(2R,14R,15R)-14-ethynyl-15-methyl-5-oxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl acetate](/img/structure/B13712072.png)
